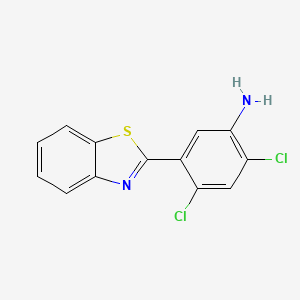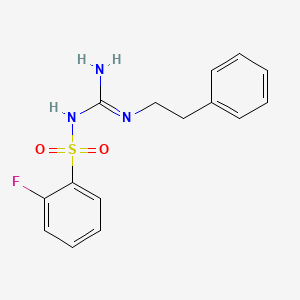
2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with different substituents that influence their biological activity and physical properties. For instance, paper discusses the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, which are structurally related to the compound of interest. Similarly, paper examines the effect of a fluorine atom on the selectivity of COX-2 inhibitors in the benzenesulfonamide series. These studies suggest that the introduction of fluorine atoms and other substituents can significantly affect the potency and selectivity of benzenesulfonamide derivatives.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the functionalization of the benzenesulfonamide moiety with various substituents to achieve desired biological activities. For example, paper describes the synthesis of compounds with high affinity for kynurenine 3-hydroxylase inhibition, while paper details the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with potential antitumor activity. These syntheses involve multi-step reactions, including amidation, and the introduction of specific functional groups to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. Paper discusses the crystal structure and DFT study of a bromo-fluorophenyl benzenesulfonamide, highlighting the importance of structural confirmation through various spectroscopic methods and X-ray diffraction. Paper investigates the crystal structures of fluorobenzoyl benzenesulfonamides, analyzing the packing patterns and intermolecular interactions that contribute to their stability and reactivity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. Paper presents a novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide, which proceeds via a 1,2-aryl migration mechanism. This highlights the reactivity of the fluorine atom in such compounds and its potential to participate in unique chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. Paper describes a calorimetric study of the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II, providing insights into the thermodynamic parameters of binding. The study of these parameters, such as free energy, enthalpy, and entropy, helps in understanding the ligand's electrostatic potential and hydrophobicity. Paper also analyzes the vibrational frequencies of a fluorophenyl benzenesulfonamide, revealing physicochemical properties that are consistent with DFT calculations.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Fluorination
Sulfonamides serve as crucial intermediates in the synthesis of enantioselectively fluorinated compounds. They are employed as electrophilic fluorinating agents to improve the enantioselectivity of products. For instance, N-fluoro-sulfonimide derivatives have shown significant promise in enhancing the selectivity and yield of fluorination reactions, crucial for pharmaceutical synthesis (Yasui et al., 2011), (Wang et al., 2014).
Cyclooxygenase-2 Inhibition
Substituted benzenesulfonamides have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-2), indicating their potential as anti-inflammatory agents. The introduction of fluorine atoms into the benzenesulfonamide moiety has been found to enhance COX-2 selectivity and potency, demonstrating their relevance in drug development (Pal et al., 2003), (Hashimoto et al., 2002).
Antimicrobial and Antidiabetic Activities
Sulfonamide derivatives have been explored for their antimicrobial and antidiabetic activities. The incorporation of fluorine substituents into these compounds has shown to improve their biological efficacy, highlighting their potential in addressing microbial infections and diabetes management (Faidallah & Khan, 2012).
Fluorescent Probes for Zinc(II) Detection
Fluorophores based on benzenesulfonamide structures have been developed for the detection of Zinc(II) ions, playing a critical role in biological imaging and intracellular zinc monitoring. These compounds exhibit strong fluorescence upon binding to Zn2+, making them valuable tools in biochemistry and cell biology studies (Kimber et al., 2001).
Synthetic Applications and Ligand Design
Sulfonamides act as directed metalation groups (DMGs) in organic synthesis, facilitating the construction of complex molecules through ortho metalation. They are instrumental in heterocyclic synthesis, ligand design for metal coordination, and the development of novel synthetic methodologies, underscoring their versatility and importance in synthetic organic chemistry (Familoni, 2002).
Wirkmechanismus
Zukünftige Richtungen
The unique properties of fluorine make fluorinated organic compounds attractive in many research areas, therefore fluorinating agents are important . The development of new fluorinating agents like N-fluoro-N-arylsulfonamides (NFASs) suitable for radical fluorination under mild conditions could revolutionize various fields of study .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-13-8-4-5-9-14(13)22(20,21)19-15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFPBQFMBWJQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)
![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)
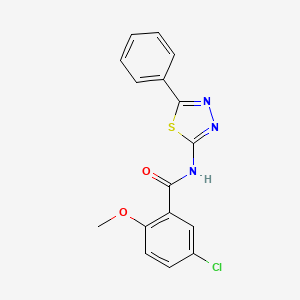
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)
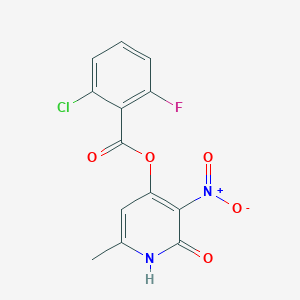
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)
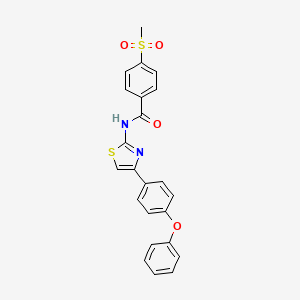
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)


